molecular formula C22H23N3 B5695726 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine

4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine

Cat. No. B5695726
M. Wt: 329.4 g/mol
InChI Key: VARATSCMFJTENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine inhibits the activity of certain enzymes and receptors in the body. For example, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which may contribute to the antidepressant and anxiolytic effects of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine.
Biochemical and Physiological Effects
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine inhibits the growth of cancer cells and fungi. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have antibacterial and antiviral activities. In animal studies, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been found to reduce anxiety and depression-like behaviors. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine in lab experiments is its broad range of biological activities. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to exhibit anticancer, antifungal, and antimicrobial activities, as well as potential therapeutic effects for neurological disorders. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has a relatively simple synthesis method and is commercially available. However, one limitation of using 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine in lab experiments is its potential toxicity. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for the study of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine. One area of research is the development of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine derivatives with improved therapeutic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine and its potential use in the treatment of neurological disorders. Finally, the development of new synthesis methods for 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine and its derivatives may lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine involves the reaction of 4-methylbenzaldehyde and phenylacetonitrile with ethyl cyanoacetate in the presence of ammonium acetate and piperidine. The resulting compound is then subjected to a cyclization reaction to form 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(4-methylphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3/c1-17-10-12-19(13-11-17)21-16-20(18-8-4-2-5-9-18)23-22(24-21)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARATSCMFJTENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.